N-(4-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide
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Overview
Description
N-(4-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE: is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE typically involves the condensation reaction between 4-aminobenzohydrazide and 2-methoxybenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting hydrazone is then reacted with butanoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents; low to moderate temperatures.
Substitution: Amines, thiols; organic solvents; room temperature to reflux conditions.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted hydrazone derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its hydrazone moiety makes it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to form stable complexes with metal ions makes it useful in the design of metal-based drugs.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular pathways involved in oxidative stress, leading to potential therapeutic effects.
Comparison with Similar Compounds
- N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE
- N-(4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE
Comparison: Compared to its analogs, N-(4-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE exhibits unique properties due to the presence of the methoxy group. This functional group enhances the compound’s solubility and stability, making it more suitable for various applications. Additionally, the methoxy group can influence the compound’s reactivity and interaction with biological targets, potentially leading to improved therapeutic effects.
Properties
Molecular Formula |
C19H21N3O3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(butanoylamino)-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H21N3O3/c1-3-6-18(23)21-16-11-9-14(10-12-16)19(24)22-20-13-15-7-4-5-8-17(15)25-2/h4-5,7-13H,3,6H2,1-2H3,(H,21,23)(H,22,24)/b20-13+ |
InChI Key |
HCBAYQSJHQXSFU-DEDYPNTBSA-N |
Isomeric SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OC |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC |
Origin of Product |
United States |
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